REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][CH:10]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][CH:10]=1 |f:1.2.3|
|
Name
|
5-acetoxy-2-(methoxycarbonyl)methoxypyridine
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=CC(=NC1)OCC(=O)OC
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the resulted residue was added water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate, and organic layer
|
Type
|
WASH
|
Details
|
was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=NC1)OCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |